![molecular formula C24H26N6O3 B2474508 (E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1226488-16-9](/img/structure/B2474508.png)
(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel series of thiazolidinone derivatives were synthesized, which included compounds structurally related to the queried compound. These derivatives were evaluated for antimicrobial activity against various bacteria and fungi. This study highlights the potential of these compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Antimicrobial Properties
Another research focused on synthesizing s-Triazine-Based Thiazolidinones, structurally similar to the queried compound, and evaluated their antimicrobial properties. These compounds showed significant activity against a range of bacteria and fungi, indicating their potential in antimicrobial therapy (Patel, Patel, Kumari, & Patel, 2012).
Anti-Cancer Research
A study on Flumatinib, a compound with a similar structure, investigated its metabolism in chronic myelogenous leukemia patients. This research is crucial for understanding the metabolic pathways of such compounds in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).
Antihistaminic Activity
Research on compounds with structural similarities to the queried chemical showed significant antihistaminic activity and an inhibitory effect on eosinophil infiltration. This suggests potential applications in treating allergies and inflammation (Gyoten et al., 2003).
Anticonvulsant Properties
Structural and electronic properties of compounds, including those structurally related to the queried compound, were analyzed for their anticonvulsant effects. These studies contribute to the understanding of how structural features affect pharmaceutical activity (Georges et al., 1989).
Anti-Diabetic Applications
A family of triazolo-pyridazine-6-yl-substituted piperazines, similar to the compound , was synthesized and evaluated for anti-diabetic effects, specifically targeting the Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism. This research contributes to the development of new anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-32-19-8-6-18(17-20(19)33-2)7-11-24(31)30-15-13-29(14-16-30)23-10-9-22(27-28-23)26-21-5-3-4-12-25-21/h3-12,17H,13-16H2,1-2H3,(H,25,26,27)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHFLPAGTSCTGJ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.